molecular formula C24H30N2O3 B11308197 3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11308197
M. Wt: 394.5 g/mol
InChI Key: VEXWGXMNXFOKRQ-UHFFFAOYSA-N
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Description

3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step involves the reaction of the benzofuran derivative with a piperidine derivative, often under reductive amination conditions.

    Attachment of the Furan Ring: The final step involves the coupling of the furan ring to the intermediate product, which can be facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving neurotransmitter pathways.

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzofuran and furan rings can modulate the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-trimethylfuran: Similar in structure but lacks the piperidine and benzofuran moieties.

    6-methyl-6-(5-methylfuran-2-yl)heptan-2-one: Contains a furan ring but differs significantly in the rest of the structure.

Uniqueness

3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a piperidine ring, and a furan ring. This combination imparts distinct chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H30N2O3/c1-15-12-19-18(4)23(29-22(19)13-16(15)2)24(27)25-14-20(21-9-8-17(3)28-21)26-10-6-5-7-11-26/h8-9,12-13,20H,5-7,10-11,14H2,1-4H3,(H,25,27)

InChI Key

VEXWGXMNXFOKRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C)N4CCCCC4

Origin of Product

United States

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